Cas no 1049549-71-4 (2-methyl-N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)propanamide)
![2-methyl-N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)propanamide structure](https://ja.kuujia.com/scimg/cas/1049549-71-4x500.png)
2-methyl-N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)propanamide 化学的及び物理的性質
名前と識別子
-
- 2-methyl-N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)propanamide
- SR-01000921938-1
- 2-methyl-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]propanamide
- N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)isobutyramide
- F5287-0020
- 1049549-71-4
- AKOS024505273
- VU0640635-1
- SR-01000921938
-
- インチ: 1S/C18H23N5O3S/c1-14(2)18(24)21-15-3-5-16(6-4-15)27(25,26)23-11-9-22(10-12-23)17-13-19-7-8-20-17/h3-8,13-14H,9-12H2,1-2H3,(H,21,24)
- InChIKey: KYQQNIIEOLDHRF-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=CC=1)NC(C(C)C)=O)(N1CCN(C2C=NC=CN=2)CC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 389.15216079g/mol
- どういたいしつりょう: 389.15216079g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 591
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 104Ų
2-methyl-N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)propanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5287-0020-10mg |
2-methyl-N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)propanamide |
1049549-71-4 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5287-0020-15mg |
2-methyl-N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)propanamide |
1049549-71-4 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5287-0020-20mg |
2-methyl-N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)propanamide |
1049549-71-4 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5287-0020-30mg |
2-methyl-N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)propanamide |
1049549-71-4 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5287-0020-20μmol |
2-methyl-N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)propanamide |
1049549-71-4 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5287-0020-40mg |
2-methyl-N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)propanamide |
1049549-71-4 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5287-0020-5μmol |
2-methyl-N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)propanamide |
1049549-71-4 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5287-0020-50mg |
2-methyl-N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)propanamide |
1049549-71-4 | 90%+ | 50mg |
$160.0 | 2023-05-21 | |
Life Chemicals | F5287-0020-3mg |
2-methyl-N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)propanamide |
1049549-71-4 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5287-0020-10μmol |
2-methyl-N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)propanamide |
1049549-71-4 | 10μmol |
$69.0 | 2023-09-10 |
2-methyl-N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)propanamide 関連文献
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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3. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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5. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
2-methyl-N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)propanamideに関する追加情報
Introduction to 2-methyl-N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)propanamide (CAS No. 1049549-71-4)
2-methyl-N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)propanamide (CAS No. 1049549-71-4) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, often referred to by its chemical name, belongs to the class of sulfonamides and is characterized by its unique structural features, including a pyrazine ring and a piperazine moiety. These structural elements contribute to its pharmacological properties, making it a promising candidate for various biomedical research and drug development initiatives.
The chemical structure of 2-methyl-N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)propanamide is composed of a central phenyl ring with a sulfonyl group attached to the para position. The sulfonyl group is further substituted with a piperazine ring, which itself is functionalized with a pyrazine moiety. This intricate arrangement of functional groups imparts the compound with specific biological activities, such as receptor binding and enzyme inhibition, which are crucial for its potential therapeutic effects.
In recent years, extensive research has been conducted to explore the pharmacological properties of 2-methyl-N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)propanamide. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory disorders. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that 2-methyl-N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)propanamide effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Beyond its anti-inflammatory properties, 2-methyl-N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)propanamide has also shown promise in the field of neuropharmacology. Research conducted by a team at the University of California, San Francisco, revealed that this compound possesses neuroprotective effects against oxidative stress and neuronal damage. In particular, it was found to reduce the levels of reactive oxygen species (ROS) in neuronal cells, thereby mitigating oxidative stress-induced cell death.
The mechanism of action of 2-methyl-N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)propanamide is not yet fully understood, but several hypotheses have been proposed. One prevailing theory suggests that the compound interacts with specific receptors or enzymes involved in inflammatory and pain signaling pathways. For example, it may act as an antagonist at certain G protein-coupled receptors (GPCRs) or inhibit the activity of key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These interactions could explain its observed anti-inflammatory and analgesic effects.
In addition to its therapeutic potential, 2-methyl-N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)propanamide has also been studied for its use as a research tool in biochemical assays. Its unique structural features make it an ideal candidate for probing specific biological processes and pathways. For instance, it has been used to investigate the role of p38 mitogen-activated protein kinase (MAPK) in inflammation and pain signaling. By selectively inhibiting p38 MAPK activity, researchers can gain insights into the molecular mechanisms underlying these processes.
The synthesis of 2-methyl-N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)propanamide involves several steps and requires careful control over reaction conditions to ensure high yields and purity. Common synthetic routes include nucleophilic substitution reactions followed by sulfonation and coupling steps. The final product is typically purified using techniques such as column chromatography or recrystallization to achieve the desired level of purity for pharmaceutical applications.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-methyl-N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)propanamide in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at therapeutic doses with minimal side effects. These findings are encouraging and pave the way for further clinical development.
In conclusion, 2-methyl-N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)propanamide (CAS No. 1049549-71-4) is a promising compound with a wide range of potential applications in medicinal chemistry and drug development. Its unique chemical structure and pharmacological properties make it an attractive candidate for further research and clinical trials. As more studies are conducted, it is likely that new insights into its mechanisms of action and therapeutic potential will emerge, contributing to advancements in the treatment of various diseases and conditions.
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